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molecular formula C16H11N3 B8802879 4-(2-phenyl-1H-imidazol-1-yl)benzonitrile

4-(2-phenyl-1H-imidazol-1-yl)benzonitrile

Cat. No. B8802879
M. Wt: 245.28 g/mol
InChI Key: VVGYFSQRFXANDR-UHFFFAOYSA-N
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Patent
US05753682

Procedure details

A mixture of 4-fluorobenzonitrile (3.63 g, 30 mmol), 2-phenylimidazole (3.72 g, 30 mmol) and anhydrous K2CO3 (4.15 g, 30 mmol) in dry DMSO (30 ml) was heated at 100° C. for 20 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into an ice-cold saturated aqueous NH4Cl (100 ml) solution and the whole extracted with Et2O (150 ml×2). The combined extracts was washed with water (100 ml), brine (80 ml), dried over MgSO4 and solvent removed under reduced pressure. The resultant residue was purified by column chromatography (SiO2 ; dichloromethane:ethyl acetate:ethanol=20:1:1) to afford title compound (3.61 g, 49%).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]1([C:16]2[NH:17][CH:18]=[CH:19][N:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[C:10]1([C:16]2[N:20]([C:2]3[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=3)[CH:19]=[CH:18][N:17]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
3.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
4.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the whole extracted with Et2O (150 ml×2)
WASH
Type
WASH
Details
The combined extracts was washed with water (100 ml), brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (SiO2 ; dichloromethane:ethyl acetate:ethanol=20:1:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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